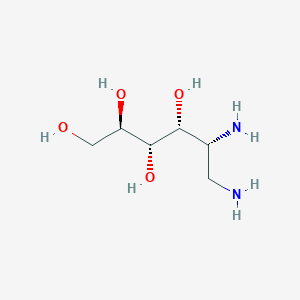
1,2-Diamino-1,2-dideoxy-D-mannitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diamino-1,2-dideoxy-D-mannitol is a unique compound with the molecular formula C6H16N2O4 It is a derivative of D-mannitol, where two hydroxyl groups are replaced by amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Diamino-1,2-dideoxy-D-mannitol typically involves the selective amination of D-mannitol. One common method includes the use of protective groups to selectively protect hydroxyl groups, followed by the introduction of amino groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of biocatalysts is also explored to achieve more environmentally friendly production processes.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Diamino-1,2-dideoxy-D-mannitol undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles like acyl chlorides or alkyl halides are used under basic conditions.
Major Products: The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted amino compounds.
Applications De Recherche Scientifique
1,2-Diamino-1,2-dideoxy-D-mannitol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1,2-Diamino-1,2-dideoxy-D-mannitol exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparaison Avec Des Composés Similaires
1,2-Diamino-1,2-dideoxy-D-glucitol: Similar structure but derived from D-glucose.
1,4-Diamino-1,4-dideoxy-D-mannitol: Differing in the position of amino groups.
Uniqueness: 1,2-Diamino-1,2-dideoxy-D-mannitol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C6H16N2O4 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-5,6-diaminohexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C6H16N2O4/c7-1-3(8)5(11)6(12)4(10)2-9/h3-6,9-12H,1-2,7-8H2/t3-,4-,5-,6-/m1/s1 |
Clé InChI |
ZEAXKJFWPXPWAO-KVTDHHQDSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)N)N |
SMILES canonique |
C(C(C(C(C(CO)O)O)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















